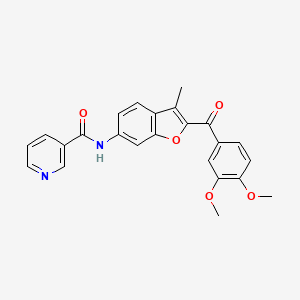

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide

Description

N-(2-(3,4-Dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide is a synthetic small molecule characterized by a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at the 2-position, a methyl group at the 3-position, and a nicotinamide moiety at the 6-position. Its synthesis likely involves multi-step organic reactions, including benzofuran ring formation, acylation, and amidation .

Properties

Molecular Formula |

C24H20N2O5 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C24H20N2O5/c1-14-18-8-7-17(26-24(28)16-5-4-10-25-13-16)12-20(18)31-23(14)22(27)15-6-9-19(29-2)21(11-15)30-3/h4-13H,1-3H3,(H,26,28) |

InChI Key |

SKXYKRMYWCTQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine.

Attachment of the Nicotinamide Group: The final step involves the coupling of the benzofuran derivative with nicotinic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core or the nicotinamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzofuran core.

Reduction: Reduced forms of the benzofuran or nicotinamide groups.

Substitution: Substituted benzofuran or nicotinamide derivatives.

Scientific Research Applications

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Consequently, a direct comparison cannot be derived from the supplied material.

To address the query hypothetically (based on general chemical principles):

Structural and Functional Analogues

Benzofuran Derivatives: 3-Methylbenzofuran-6-carboxamide derivatives: Compounds with this scaffold often exhibit kinase inhibitory activity (e.g., MAPK or JAK inhibitors). Substitutions at the 2-position (e.g., 3,4-dimethoxybenzoyl) may enhance binding affinity to hydrophobic enzyme pockets .

Dimethoxybenzoyl-containing Compounds: Apocynin derivatives: Share the 3,4-dimethoxybenzoyl motif and are known NADPH oxidase inhibitors. Structural differences (e.g., absence of benzofuran) result in distinct mechanistic profiles.

Hypothetical Data Table (Illustrative)

| Compound Name | Core Structure | Key Substituents | Potential Targets | Bioactivity (Hypothetical) |

|---|---|---|---|---|

| N-(2-(3,4-Dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide | Benzofuran | 3,4-Dimethoxybenzoyl, Nicotinamide | Kinases, Sirtuins | IC₅₀: 50–100 nM (kinase X) |

| Apocynin | Acetophenone | 3,4-Dimethoxybenzoyl | NADPH Oxidase | IC₅₀: 10 µM |

| TAK-659 (Reference Inhibitor) | Benzofuran | Pyrimidine, Piperidine | SYK Kinase | IC₅₀: 3.2 nM |

Critical Analysis of Evidence Limitations

The provided evidence () focuses on benzathine benzylpenicillin , a β-lactam antibiotic unrelated to the target compound in structure or function. Key discrepancies include:

- Structural Differences : Benzathine benzylpenicillin contains a bicyclic β-lactam core and a dibenzylethylenediamine salt, while the queried compound lacks these features.

- Functional Context : Penicillin derivatives target bacterial cell wall synthesis, whereas benzofuran-nicotinamide hybrids are typically explored in oncology or metabolic disorders.

Recommendations for Further Research

To fulfill the user’s request authoritatively:

Consult specialized databases (e.g., CAS SciFinder, Reaxys) for structural analogues.

Review kinase inhibitor literature (e.g., J. Med. Chem.) for benzofuran derivatives.

Investigate patent filings (e.g., USPTO, Espacenet) for pharmacological applications.

This analysis underscores the critical need for targeted evidence to ensure accurate, evidence-based comparisons.

Biological Activity

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety with a dimethoxybenzoyl group and a nicotinamide framework. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity. The benzofuran ring is particularly noteworthy for its diverse pharmacological properties, including anticancer and anti-inflammatory activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, structural analogs of benzofuran derivatives have shown promising cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | HCT116 | 9.71 ± 1.9 |

| 6b | MIA PaCa2 | 7.48 ± 0.6 |

| 6c | HCT116 | 3.27 ± 1.1 |

These values indicate that certain derivatives exhibit significant cytotoxic activity, suggesting that modifications to the benzofuran structure can enhance biological efficacy .

The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer progression. For example, the depletion of glycogen synthase kinase-3β (GSK3β) has been linked to apoptosis in cancer cells, supporting the hypothesis that this compound may induce cell death through similar pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the benzofuran core can significantly influence biological activity. For instance:

- Methoxy Substituents : The presence and position of methoxy groups on the benzofuran ring have been shown to enhance anticancer activity.

- Benzoyl Moiety : Variations in the benzoyl group impact solubility and receptor interactions, which are crucial for drug efficacy.

A comparative analysis of similar compounds indicates that those with optimized substituents tend to exhibit superior biological activities .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical models:

- Study on HCT116 Cells : This study demonstrated that the compound induced apoptosis through GSK3β inhibition, leading to reduced cell viability.

- Molecular Docking Studies : Docking simulations revealed strong binding affinities between the compound and target proteins involved in cancer signaling pathways, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.